molecular formula C8H13NO3 B11916772 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B11916772
M. Wt: 171.19 g/mol
InChI Key: FZZKZCOCGMWVRE-UHFFFAOYSA-N
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Description

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid (CAS 1706429-52-8) is a spirocyclic chemical building block of interest in medicinal chemistry and drug discovery. This compound has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . Spirocyclic scaffolds, such as this one, are highly valued in research for the three-dimensional exploration of chemical space. Their rigid structure orients peripheral substituents in defined spatial arrangements, making them ideal for creating compound libraries for biological screening and for studying structure-activity relationships (SAR) . The incremental changes in the relative orientation of functional groups provided by such scaffolds can significantly influence a molecule's properties and its interaction with biological targets . As a carboxylic acid, this compound serves as a versatile synthetic intermediate, readily undergoing reactions to form amides or esters for further diversification. One of its known derivatives is Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate (CAS 1706430-97-8) . This product is intended for research purposes as a chemical building block and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-9-8(3-2-4-8)5-6(12-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

FZZKZCOCGMWVRE-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCC2)CC(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrrolidine-Based Annulation

A widely adopted approach involves pyrrolidine derivatives as starting materials. For example, 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid (3b) was synthesized via lithium-mediated carboxylation of a pyrrolidine precursor.

  • Step 1 : Protection of the pyrrolidine nitrogen with a Boc group (yield: 85–90%).

  • Step 2 : Deprotonation with sec-butyllithium (1.2 equiv) at −78°C, followed by carboxylation with CO₂ at −60°C for 4 hours.

  • Step 3 : Acidic workup to yield the carboxylic acid (73–77% yield).

This method’s scalability was demonstrated at the 65.2 g scale , highlighting its industrial viability.

Cyclopentane Ring Annulation

An alternative route from RSC Publishing leverages cyclopentane intermediates to build the spiro[3.4]octane system.

  • Key reaction : Cyclization of a γ-lactam derivative with a tethered cyclopentane fragment.

  • Conditions : Conventional reagents (e.g., DCC, EDC) for amide bond formation, followed by catalytic hydrogenation to saturate the ring.

  • Yield : 68–72% after chromatographic purification.

While effective, this method requires multiple purification steps , limiting its scalability compared to pyrrolidine-based routes.

Carboxylation and Methyl Group Introduction

Direct Carboxylation via CO₂ Insertion

The carboxylic acid at position 7 is introduced via CO₂ trapping of a lithiated intermediate. Critical parameters include:

  • Temperature control : Maintaining −60°C during CO₂ bubbling prevents side reactions.

  • Solvent system : Tetrahydrofuran (THF) enhances lithium coordination, improving regioselectivity.

  • Workup : Acidification with NaHSO₄ followed by extraction with methyl tert-butyl ether (MTBE) isolates the product.

Methylation via Alkylation

The 5-methyl group is introduced early in the synthesis to avoid steric hindrance during spirocycle formation.

  • Reagent : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 80–85% after purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Scalability
Pyrrolidine AnnulationPyrrolidineBoc protection, CO₂ carboxylation73–77High
Cyclopentane Routeγ-LactamAmide cyclization, hydrogenation68–72Moderate

The pyrrolidine route offers superior scalability and fewer purification steps, making it the preferred industrial method.

Optimization and Process Challenges

Protecting Group Strategy

  • Boc vs. Cbz : Boc groups provide higher stability during carboxylation but require acidic deprotection (e.g., TFA).

  • Side reactions : Over-alkylation at the nitrogen is mitigated by using bulky bases (e.g., TMEDA).

Purification Techniques

  • Chromatography : Minimized in large-scale synthesis via crystallization (e.g., pentane washes).

  • Purity control : LCMS and ¹H NMR ensure ≥97% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities .

Biology: This compound is used in the development of biologically active molecules. Its unique structure can enhance the binding affinity and selectivity of potential drug candidates towards their biological targets .

Medicine: In medicinal chemistry, 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid is explored for its potential therapeutic applications. It can be incorporated into drug molecules to improve their pharmacokinetic and pharmacodynamic properties .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of these targets, depending on its functional groups and overall structure . The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid (7a)
  • Molecular Formula: C₁₃H₂₁NO₄ (predicted) .
  • Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enhancing stability during synthesis.
  • Applications : Used as an intermediate in peptide synthesis due to its orthogonal protection strategy .
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride
  • Molecular Formula: C₇H₁₁NO₃·HCl .
  • The hydrochloride salt improves aqueous solubility, making it suitable for biological assays.
  • Physical Properties : Predicted pKa = 10.10 ± 0.20 (carboxylic acid group) .
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate
  • Molecular Formula : C₁₀H₁₄O₃S .
  • The 7-oxo group adds a ketone functionality, enabling nucleophilic additions.
  • Physical Properties : Density = 1.24 g/cm³; Boiling point = 325.9 ± 42.0 °C .

Substituent and Stereochemical Differences

2-Boc-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
  • Molecular Formula: C₁₂H₁₉NO₅ .
  • Key Features : The Boc group is at the 2-aza position, contrasting with the 5-methyl group in the target compound. This positional difference affects ring strain and electronic distribution.
(S)-6-Boc-6-azaspiro[3.4]octane-7-carboxylic acid
  • Molecular Formula: C₁₃H₂₁NO₄ .
  • Key Features : Stereochemistry (S-configuration) at the spiro junction may influence binding to chiral targets. The Boc group at 6-aza provides differential protection compared to 5-methyl .
Table 1: Comparative Data for Selected Spirocyclic Compounds
Compound Name Molecular Formula Heteroatoms Key Substituents pKa (Predicted) Boiling Point (°C) Applications
5-Methyl-6-oxa-5-azaspiro[...]-7-carboxylic acid C₉H₁₃NO₃ 5-aza, 6-oxa 5-methyl Not reported Not reported Drug design, peptide mimetics
6-Boc-6-azaspiro[...]-7-carboxylic acid (7a) C₁₃H₂₁NO₄ 6-aza, 6-oxa Boc at 6-aza Not reported 392.1 ± 35.0 Synthetic intermediate
Ethyl 7-oxo-5-thiaspiro[...]-6-carboxylate C₁₀H₁₄O₃S 5-thia, 6-oxo Ethyl ester 10.10 ± 0.20 325.9 ± 42.0 Nucleophilic chemistry
5-oxa-2-azaspiro[...]-7-carboxylic acid HCl C₇H₁₁NO₃·HCl 2-aza, 5-oxa Hydrochloride salt 10.10 ± 0.20 Not reported Biological assays

Biological Activity

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound with a unique bicyclic structure that includes both nitrogen and oxygen atoms. Its molecular formula is C8H13NO3C_8H_{13}NO_3, and it has a molecular weight of approximately 171.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or receptor modulator.

Structural Characteristics

The structural features of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid include:

  • Carboxylic Acid Group : Enhances reactivity and potential biological interactions.
  • Spirocyclic Framework : Provides a unique three-dimensional structure that may influence its binding affinity to biological targets.

Potential Biological Activities

Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Interaction Studies

Initial studies have focused on the interaction of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a drug candidate.

Comparative Analysis

To illustrate the uniqueness of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid, the following table compares it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneSimilar spirocyclic frameworkLacks the carboxylic acid functionality
5-Methyl-2-octanoneAliphatic ketone structureDifferent functional groups leading to varied reactivity
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxaSimilar spirocyclic structureFocused on esterification reactions

This comparison highlights how the carboxylic acid moiety in 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid enhances its reactivity and potential biological applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy.
  • Anticancer Properties : Research involving cell lines has indicated that compounds similar to 5-Methyl-6-oxa-5-azaspiro[3.4]octane can inhibit tumor growth, with IC50 values indicating significant potency at low concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally analogous azaspiro compounds (e.g., ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate) involves cyclization reactions with precise control of temperature, solvent polarity, and catalyst selection. For example, tert-butyl-protected derivatives are synthesized via Mitsunobu reactions or ring-closing metathesis , with yields optimized by adjusting stoichiometry and reaction time .
  • Key Considerations : Use HPLC or GC-MS to monitor intermediates, and employ recrystallization or column chromatography for purification. Substituent placement (e.g., methyl vs. oxa groups) may require tailored protecting group strategies (e.g., Boc or benzyloxycarbonyl) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity and substituent positions. For example, coupling constants in 1H^1H-NMR can differentiate axial vs. equatorial protons in the bicyclic system .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns clarify ring-opening behavior under ionization .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating synthetic accuracy .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS . For instance, oxa-azaspiro compounds often exhibit hydrolytic instability in acidic conditions due to lactam ring susceptibility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Computational Modeling : Use DFT (Density Functional Theory) to map electron density distributions, predicting reactive sites (e.g., carbonyl groups or strained spiro bonds) .
  • Kinetic Studies : Track reaction progress under varying nucleophile concentrations (e.g., Grignard reagents) to derive rate constants and propose transition states .
    • Case Study : Analogous spiro-β-lactams undergo ring-opening via nucleophilic attack at the carbonyl, forming bioactive intermediates .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays validate its activity?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against serine hydrolases or proteases using fluorogenic substrates. For example, azaspiro compounds often inhibit penicillin-binding proteins (PBPs) due to structural mimicry of β-lactams .
  • Cellular Uptake Studies : Use radiolabeled analogs or fluorescent probes to quantify permeability in Caco-2 cells .
    • Data Interpretation : Correlate IC50_{50} values with structural features (e.g., methyl group steric effects) using SAR (Structure-Activity Relationship) models .

Q. How can contradictory data on the compound’s bioactivity or synthetic reproducibility be resolved?

  • Methodology :

  • Batch-to-Batch Analysis : Compare HPLC purity (>98%) and impurity profiles (e.g., residual solvents) across synthetic batches .
  • Orthogonal Assays : Validate bioactivity in multiple assay formats (e.g., enzymatic vs. cell-based) to rule out false positives .
    • Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain efflux pump expression, necessitating efflux inhibitor co-treatment .

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